An In-depth Technical Guide to the Mechanism of Action of LDN-192960 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of LDN-192960 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-192960 hydrochloride is a potent, cell-permeable small molecule inhibitor with a well-defined dual mechanism of action, primarily targeting Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Its ability to selectively inhibit these kinases makes it a valuable chemical probe for studying fundamental cellular processes such as cell cycle progression, proteasome activity, and protein synthesis. This document provides a comprehensive overview of its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action
LDN-192960 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[1] Its primary targets are Haspin and DYRK2, two serine/threonine kinases involved in distinct but critical cellular functions.
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Inhibition of Haspin Kinase: Haspin is a unique protein kinase essential for the proper alignment of chromosomes during mitosis. Its sole known substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key part of the "histone code" that recruits the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation. By inhibiting Haspin, LDN-192960 prevents H3T3 phosphorylation, leading to mitotic defects.[2][3][4]
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Inhibition of DYRK2: The DYRK family of kinases is involved in a wide range of cellular processes. DYRK2, a class II DYRK, plays significant roles in cell cycle regulation, proteasome function, and signal transduction.[5] LDN-192960 inhibits DYRK2, thereby modulating its downstream targets. Notably, DYRK2 is known to phosphorylate the Rpt3 subunit of the 26S proteasome, which enhances its activity.[5][6] Inhibition of DYRK2 by LDN-192960 can therefore impede proteasome function, a mechanism that is particularly relevant in cancers that are highly dependent on proteasome activity, such as multiple myeloma and triple-negative breast cancer.[5][6] Furthermore, recent studies have identified additional DYRK2 substrates, including 4E-BP1 and STIM1, suggesting that LDN-192960 can also influence protein translation and store-operated calcium entry.[6]
Quantitative Data: Inhibitory Profile
The inhibitory activity of LDN-192960 has been quantified against a panel of kinases, demonstrating high potency for Haspin and DYRK2 with moderate selectivity against other kinases.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| Haspin | 10 | [2][7][8][9] |
| DYRK2 | 48 | [2][7][8][9] |
| DYRK3 | 19 | [2][3] |
| DYRK1A | 100 | [2][3] |
| CLK1 | 210 | [2][3] |
Note: Other reported IC₅₀ values for DYRK2 include 13 nM and 53 nM under different assay conditions.[1][6]
Table 2: Cellular Activity (EC₅₀)
| Assay Description | Cell Line | EC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Reduction of p-Thr3H3 levels in cells overexpressing Haspin | HeLa | 1.17 | [2][3][4] |
| Reduction of p-Thr3H3 levels in synchronized mitotic cells | HeLa | 0.02 |[3][4] |
Signaling Pathways and Visualizations
The inhibitory action of LDN-192960 disrupts specific signaling cascades critical for cellular function. The following diagrams illustrate these pathways.
Caption: Haspin kinase pathway inhibition by LDN-192960.
Caption: DYRK2-mediated proteasome activation inhibited by LDN-192960.
Experimental Protocols
The characterization of LDN-192960 involves specific biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
This protocol is adapted from methodologies used to determine the IC₅₀ of inhibitors against Haspin kinase.[7]
Objective: To quantify the potency of LDN-192960 in inhibiting Haspin kinase activity in a cell-free system.
Materials:
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Recombinant MBP-Haspin kinase
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Biotinylated Histone H3 (1-21) peptide substrate
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LDN-192960 hydrochloride (serial dilutions)
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ATP (Adenosine triphosphate)
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Kinase Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
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Stop Solution: 50 mM EDTA in kinase buffer
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Detection Reagents: Europium-labeled anti-Histone H3T3ph antibody and Streptavidin-Allophycocyanin (APC) conjugate
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384-well white assay plates
Procedure:
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Compound Plating: Add 2 µL of serially diluted LDN-192960 solutions in DMSO to the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.
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Enzyme and Substrate Addition: Prepare a mix of MBP-Haspin (to a final concentration of 0.05 nM) and biotinylated H3 peptide (to a final concentration of 0.1 µM) in kinase buffer. Add 3 µL of this mix to each well.
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Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (to a final concentration of 200 µM) to each well.
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Incubation: Incubate the plate for 10 minutes at room temperature.
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Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution to each well.
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Detection: Add 10 µL of detection mix containing Europium-labeled anti-H3T3ph antibody (final concentration 2 nM) and Streptavidin-APC (final concentration 40 nM).
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Final Incubation: Incubate for 2 hours at room temperature, protected from light.
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Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro TR-FRET kinase assay.
This protocol describes the measurement of Histone H3 (Thr3) phosphorylation in cells to determine the cellular potency (EC₅₀) of LDN-192960.[3][4]
Objective: To assess the ability of LDN-192960 to inhibit Haspin in a cellular context.
Materials:
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HeLa cells
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Cell culture medium and supplements
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LDN-192960 hydrochloride
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Synchronizing agents: Nocodazole and MG132
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Lysis buffer
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Antibodies: Primary antibody against phospho-Histone H3 (Thr3), appropriate secondary antibody
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Detection method: Western blotting or high-content imaging system
Procedure:
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Cell Culture: Plate HeLa cells at an appropriate density and allow them to adhere overnight.
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Cell Synchronization: To enrich for mitotic cells, treat the culture with nocodazole (to arrest cells in G2/M phase) and MG132 (a proteasome inhibitor to prevent mitotic exit).
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Inhibitor Treatment: Add serial dilutions of LDN-192960 to the synchronized cells. Incubate for 1 hour.
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Cell Lysis: Harvest the cells and prepare protein lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.
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Quantification of p-Thr3H3:
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For Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for p-Thr3H3. Use an antibody for total Histone H3 or a housekeeping protein as a loading control.
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For High-Content Imaging: Fix, permeabilize, and stain cells with the p-Thr3H3 antibody and a nuclear counterstain (e.g., DAPI).
-
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Data Analysis: Quantify the p-Thr3H3 signal for each concentration of the inhibitor. Normalize the signal to the loading control or cell number. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the EC₅₀.
Conclusion
LDN-192960 hydrochloride is a specific and potent dual inhibitor of Haspin and DYRK2 kinases. Its mechanism of action, centered on the disruption of mitotic progression and proteasome function, has been well-characterized through biochemical and cellular assays. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers utilizing LDN-192960 to investigate these fundamental biological pathways and for professionals in the field of drug development exploring related therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
